

# Application Notes and Protocols for Studying $\beta$ -Lactamase Kinetics Using WCK-4234

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## Compound of Interest

Compound Name: WCK-4234

Cat. No.: B15622930

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## Introduction

**WCK-4234** is a novel, potent diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor with a broad spectrum of activity against Ambler Class A, C, and D  $\beta$ -lactamases.[1][2] Notably, it demonstrates significant inhibition of difficult-to-treat carbapenemases, including OXA-type enzymes, which are a growing clinical concern.[1][3][4][5] **WCK-4234** is under development in combination with carbapenems, such as meropenem, to overcome resistance in Gram-negative bacteria.[6] Its mechanism of action involves the formation of a stable acyl-enzyme intermediate with the target  $\beta$ -lactamase, rendering the enzyme inactive.[5][7]

These application notes provide detailed protocols for the characterization of  $\beta$ -lactamase inhibition by **WCK-4234**, including methods for determining key kinetic parameters such as the half-maximal inhibitory concentration (IC<sub>50</sub>) and the inhibition constant (K<sub>i</sub>).

## Quantitative Inhibition Data

The inhibitory activity of **WCK-4234** has been quantified against a panel of clinically relevant  $\beta$ -lactamases. The following tables summarize the available kinetic data.

Table 1: Second-Order Acylation Rate Constants (k<sub>2</sub>/K) of **WCK-4234** against various  $\beta$ -Lactamases

$\beta$ -Lactamase Class	Enzyme	$k_2/K$ ( $M^{-1}s^{-1}$ )
Class A	KPC-2	$1.1 \pm 0.1 \times 10^5$
SHV-1	$>10^6$	
CTX-M-15	$>10^6$	
Class C	AmpC (P99)	$1.8 \pm 0.1 \times 10^4$
ADC-7	$2.0 \pm 0.1 \times 10^5$	$1.2 \pm 0.1 \times 10^5$
Class D	OXA-48	
OXA-23	$2.3 \pm 0.2 \times 10^4$	
OXA-24/40	$1.1 \pm 0.1 \times 10^5$	
OXA-51	$1.0 \pm 0.1 \times 10^4$	
OXA-58	$1.5 \pm 0.1 \times 10^4$	

Data sourced from Papp-Wallace et al., 2018.

Table 2: Minimum Inhibitory Concentrations (MIC) of Meropenem in Combination with **WCK-4234** against Carbapenem-Resistant Enterobacteriaceae

Organism	$\beta$ -Lactamase	Meropenem MIC ( $\mu g/mL$ )	Meropenem + WCK-4234 (4 $\mu g/mL$ ) MIC ( $\mu g/mL$ )
K. pneumoniae	KPC	$>128$	$\leq 0.5 - 2$
E. coli	OXA-48	$16 - >128$	$\leq 0.5 - 1$
Enterobacter spp.	AmpC + Porin Loss	$32 - 128$	$1 - 4$

Data compiled from Mushtaq et al., 2017 and Iregui et al., 2019.[\[1\]](#)[\[6\]](#)

## Experimental Protocols

## Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC<sub>50</sub>)

This protocol outlines the determination of the IC<sub>50</sub> value of **WCK-4234** against a specific  $\beta$ -lactamase using the chromogenic substrate nitrocefin.

### Materials:

- Purified  $\beta$ -lactamase enzyme (e.g., KPC-2, OXA-48)
- **WCK-4234**
- Nitrocefin
- Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- 96-well microtiter plate
- Spectrophotometer capable of reading absorbance at 490 nm

### Procedure:

- Prepare Reagent Solutions:
  - Dissolve **WCK-4234** in the assay buffer to create a stock solution (e.g., 1 mM). Perform serial dilutions to obtain a range of concentrations (e.g., 0.01 nM to 10  $\mu$ M).
  - Prepare a stock solution of nitrocefin in DMSO (e.g., 10 mM) and then dilute in assay buffer to the desired working concentration (typically 50-100  $\mu$ M).
  - Dilute the purified  $\beta$ -lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes. This concentration needs to be empirically determined.
- Assay Setup:
  - In a 96-well plate, add 10  $\mu$ L of each **WCK-4234** dilution to triplicate wells.

- Include control wells with 10  $\mu$ L of assay buffer (for 100% enzyme activity) and wells with a known potent inhibitor or no enzyme (for background control).
- Add 80  $\mu$ L of the diluted  $\beta$ -lactamase solution to each well.
- Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate and Monitor the Reaction:
  - Initiate the reaction by adding 10  $\mu$ L of the nitrocefin working solution to each well.
  - Immediately begin monitoring the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.
- Data Analysis:
  - Calculate the initial velocity (rate of reaction) for each **WCK-4234** concentration from the linear portion of the absorbance versus time plot.
  - Determine the percentage of inhibition for each concentration relative to the uninhibited control.
  - Plot the percentage of inhibition against the logarithm of the **WCK-4234** concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Protocol 2: Determination of the Inhibition Constant ( $K_i$ )

This protocol describes the determination of the  $K_i$  value for **WCK-4234**, which provides a measure of its binding affinity to the  $\beta$ -lactamase. This is achieved by measuring the initial rates of nitrocefin hydrolysis at various substrate and inhibitor concentrations.

Materials:

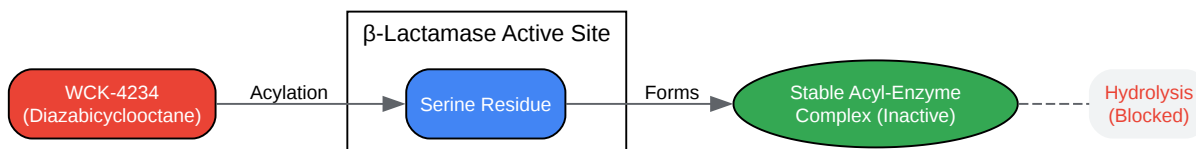
- Same as for the IC50 determination.

Procedure:

- Prepare Reagent Solutions:
  - Prepare a range of fixed concentrations of **WCK-4234** (e.g., 0, 0.5 x  $K_i$ , 1 x  $K_i$ , 2 x  $K_i$ , where an initial estimate of  $K_i$  may be derived from the IC50 value).
  - Prepare a series of nitrocefin concentrations that bracket the Michaelis-Menten constant ( $K_m$ ) for the specific  $\beta$ -lactamase (e.g., 0.25 x  $K_m$  to 5 x  $K_m$ ). The  $K_m$  value should be determined experimentally beforehand.
- Assay Setup:
  - In a 96-well plate, set up reactions containing a fixed concentration of **WCK-4234** and varying concentrations of nitrocefin.
  - Include a set of reactions with no inhibitor to determine the uninhibited enzyme kinetics.
  - Add the assay buffer, **WCK-4234**, and nitrocefin to the wells.
- Initiate and Monitor the Reaction:
  - Initiate the reactions by adding a fixed amount of the diluted  $\beta$ -lactamase to each well.
  - Immediately monitor the absorbance at 490 nm over time to determine the initial velocities for each reaction condition.
- Data Analysis:
  - Plot the initial velocities against the nitrocefin concentration for each **WCK-4234** concentration.
  - Analyze the data using a Michaelis-Menten model to determine the apparent  $K_m$  ( $K_{m,app}$ ) and apparent  $V_{max}$  ( $V_{max,app}$ ) at each inhibitor concentration.
  - To determine the mode of inhibition and the  $K_i$  value, create secondary plots:
    - Lineweaver-Burk plot ( $1/v$  vs.  $1/[S]$ ): The pattern of line intersections will indicate the type of inhibition (competitive, non-competitive, or uncompetitive).

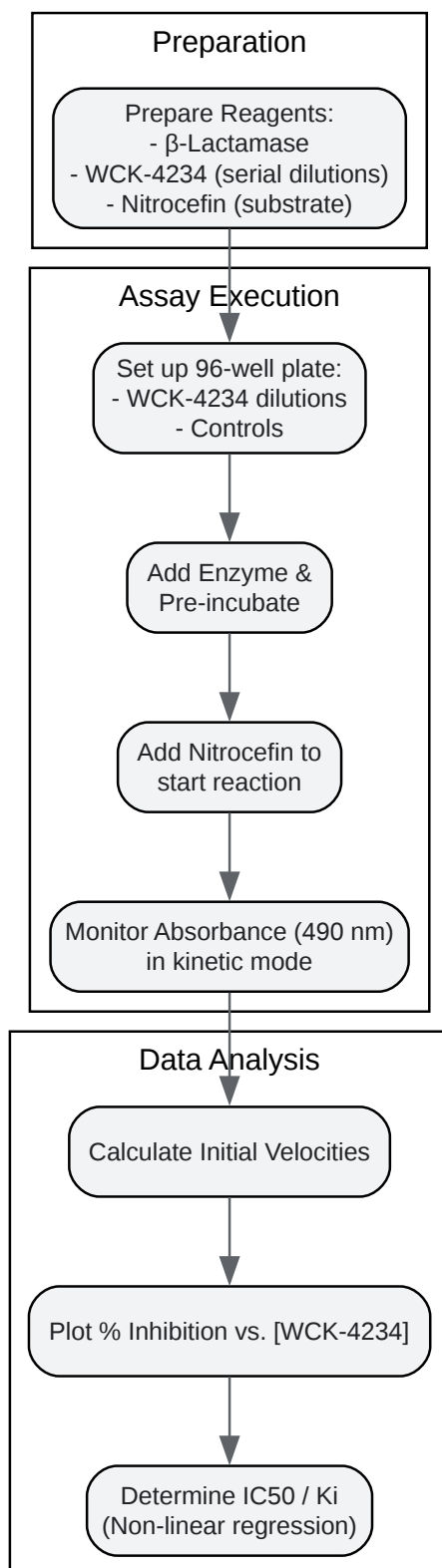
- Dixon plot ( $1/v$  vs.  $[I]$ ): This can also be used to determine the  $K_i$ .
- Alternatively, perform a global non-linear fit of the entire dataset to the appropriate inhibition model equation to directly calculate the  $K_i$  value.

## Visualizations



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Caption: Mechanism of  $\beta$ -Lactamase Inhibition by **WCK-4234**.



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Caption: Experimental Workflow for  $\beta$ -Lactamase Kinetic Analysis.

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